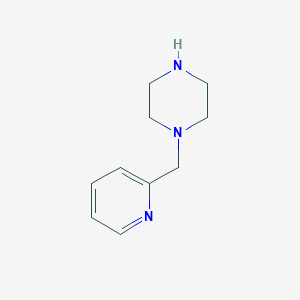

1-(Pyridin-2-ylmethyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13/h1-4,11H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATRYEXANYVWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355604 | |

| Record name | 1-(pyridin-2-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-01-6 | |

| Record name | 1-(pyridin-2-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(pyridin-2-yl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(Pyridin-2-ylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-ylmethyl)piperazine is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety via a methylene bridge. This structure is a common scaffold in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of a wide range of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[1] Due to its prevalence as a synthetic building block, a thorough understanding of its fundamental physicochemical and biological properties is essential for researchers in drug discovery and development. This guide provides a comprehensive overview of the known and predicted basic properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological activities based on structurally related compounds.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly available literature, likely due to its primary role as a synthetic intermediate. However, its properties can be reliably inferred from computational predictions and experimental data of its constituent heterocycles (pyridine and piperazine) and closely related analogs.

General and Predicted Properties

The following table summarizes the general and computationally predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃ | Chem-Impex[1] |

| Molecular Weight | 177.25 g/mol | Chem-Impex[1] |

| Appearance | Colorless liquid | Chem-Impex[1] |

| Boiling Point | 127-133 °C at 5 mmHg | Chem-Impex[1] |

| CAS Number | 55579-01-6, 298705-64-3 | ChemicalBook, Chem-Impex[1][2] |

| Topological Polar Surface Area (TPSA) | 28.16 Ų | ChemScene |

| Predicted logP | 0.4868 | ChemScene |

Basicity (pKa)

The basicity of this compound is attributed to its three nitrogen atoms. The piperazine nitrogens are typically more basic than the pyridine nitrogen. Due to the lack of direct experimental data for this specific molecule, the pKa values of piperazine and the structurally related 1-(2-Pyridyl)piperazine are presented for comparison.

| Compound | pKa₁ | pKa₂ | Source |

| Piperazine | 5.35 | 9.73 | Wikipedia[3] |

| 1-(2-Pyridyl)piperazine | Not specified | 8.9 (Basic) | PubChem[4] |

It is anticipated that this compound will have two primary pKa values associated with the piperazine nitrogens, likely in a similar range to piperazine itself, and a lower pKa for the pyridine nitrogen.

Solubility

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constants (pKa) of a compound in an aqueous medium.

Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of this compound in deionized water.

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) at the desired temperature (e.g., 25 °C).

-

Titration:

-

Take a known volume (e.g., 20 mL) of the 1 mM sample solution and add KCl to achieve a final concentration of 0.15 M.

-

Acidify the solution to pH 1.8-2.0 with 0.1 M HCl.

-

Titrate the solution with the standardized 0.1 M NaOH, adding small aliquots (0.05-0.1 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.0-12.5.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve (or the maxima of the first derivative plot).

-

Caption: Workflow for pKa determination.

Determination of LogP by Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for determining the octanol-water partition coefficient (LogP).

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Caption: Workflow for LogP determination.

Synthesis

A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group on the methylene carbon of a pyridine derivative by piperazine. A common method is the reaction of 2-(chloromethyl)pyridine with piperazine.

Representative Protocol:

-

To a solution of excess piperazine in a suitable solvent (e.g., acetonitrile or ethanol), add 2-(chloromethyl)pyridine hydrochloride.

-

Add a base, such as potassium carbonate, to neutralize the hydrochloride salt and facilitate the reaction.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is scarce, the pyridinylpiperazine scaffold is a well-established pharmacophore in numerous centrally acting drugs.[6]

Potential as an α₂-Adrenoceptor Antagonist

The structurally similar compound, 1-(2-Pyridinyl)piperazine, is a known selective antagonist of α₂-adrenergic receptors.[5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Antagonism of these receptors by a compound like this compound would block this inhibitory effect, leading to an increase in norepinephrine release and subsequent activation of other adrenoceptors. This mechanism is relevant to the action of some antidepressant medications.

Caption: α₂-Adrenoceptor antagonism pathway.

Other Potential Activities

Derivatives of pyridylpiperazine have demonstrated a range of other biological activities, including:

-

Urease Inhibition: Some derivatives have shown potent inhibition of the urease enzyme, which is a target for the treatment of infections by pathogens like Helicobacter pylori.[7]

-

Monoamine Oxidase (MAO) Inhibition: Certain pyridinylpiperazine compounds have been identified as selective inhibitors of MAO-A, an enzyme involved in the metabolism of neurotransmitters, suggesting potential antidepressant effects.[8]

-

GABA Receptor Modulation: The parent piperazine structure is known to exert its anthelmintic effects through agonism of GABA receptors in nematodes.[3] While this is less likely to be the primary mechanism in mammals, modulation of GABAergic systems cannot be entirely ruled out for its derivatives.

Conclusion

This compound is a valuable chemical intermediate with physicochemical properties that make it suitable for a variety of synthetic applications in drug discovery. While direct experimental data on this specific molecule is limited, its structural similarity to known pharmacologically active compounds, particularly α₂-adrenoceptor antagonists, suggests its potential for the development of new therapeutics for neurological disorders. The experimental protocols provided in this guide offer a framework for researchers to characterize this and similar molecules, facilitating their effective use in medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-PYRIDIN-2-YLMETHYL-PIPERAZINE | 55579-01-6 [chemicalbook.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (2-Pyridylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (2-Pyridylmethyl)piperazine, a crucial building block in the development of various pharmaceutical agents. The document details two core synthetic strategies: direct alkylation and reductive amination, presenting experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

(2-Pyridylmethyl)piperazine is a key structural motif found in a range of biologically active compounds. Its synthesis is of significant interest to the pharmaceutical industry. The two nitrogen atoms of the piperazine ring offer sites for substitution, allowing for the creation of diverse molecular architectures. This guide focuses on the two most prevalent methods for the synthesis of this compound, providing detailed procedural information and comparative data.

Synthetic Pathways

The synthesis of (2-Pyridylmethyl)piperazine is primarily achieved through two distinct chemical transformations:

-

Direct Alkylation: This method involves the nucleophilic substitution reaction between piperazine and a 2-pyridylmethyl halide, typically 2-(chloromethyl)pyridine.

-

Reductive Amination: This approach entails the reaction of 2-pyridinecarboxaldehyde with piperazine to form an imine or iminium ion intermediate, which is subsequently reduced to the desired amine.

The choice of synthetic route often depends on factors such as the availability of starting materials, desired yield, purity requirements, and scalability.

Direct Alkylation of Piperazine

Direct alkylation is a straightforward method for the synthesis of (2-Pyridylmethyl)piperazine. The primary challenge in this approach is controlling the degree of alkylation to favor the desired mono-substituted product over the di-substituted byproduct.

Reaction Scheme

Caption: General reaction scheme for the direct alkylation of piperazine.

Experimental Protocols

Two common protocols for direct alkylation are presented below: one employing a large excess of piperazine to favor mono-alkylation, and another utilizing a Boc-protecting group for selective synthesis.

Protocol 1: Direct Alkylation with Excess Piperazine

A straightforward approach to favor mono-alkylation is to use a significant excess of piperazine.

-

Reagents:

-

Piperazine

-

2-(Chloromethyl)pyridine hydrochloride

-

Base (e.g., Potassium Carbonate)

-

Solvent (e.g., Acetonitrile)

-

-

Procedure:

-

A solution of 2-(chloromethyl)pyridine hydrochloride in the chosen solvent is prepared.

-

A large excess of piperazine (e.g., 5-10 equivalents) and a suitable base are added to the reaction mixture.

-

The reaction is stirred at a specified temperature (e.g., reflux) for a defined period.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by filtering the inorganic salts and removing the solvent under reduced pressure.

-

The crude product is then purified, typically by column chromatography or distillation.

-

Protocol 2: Mono-Boc-Protected Piperazine Alkylation

This method offers greater control over mono-alkylation by protecting one of the piperazine nitrogens.

-

Step 1: Synthesis of 1-Boc-piperazine

-

Piperazine is dissolved in a suitable solvent like dichloromethane (DCM).

-

Di-tert-butyl dicarbonate (Boc₂O) is added dropwise to the piperazine solution.

-

The reaction is stirred at room temperature.

-

The solvent is evaporated, and the residue is worked up to isolate 1-Boc-piperazine.

-

-

Step 2: Alkylation of 1-Boc-piperazine

-

1-Boc-piperazine is reacted with 2-(chloromethyl)pyridine hydrochloride in the presence of a base (e.g., potassium carbonate) in a solvent like acetone.

-

The mixture is typically refluxed until the reaction is complete.

-

-

Step 3: Deprotection of the Boc Group

-

The Boc-protected product is treated with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to remove the Boc group.

-

The final product, (2-Pyridylmethyl)piperazine, is then isolated as a salt and can be converted to the free base.

-

Quantitative Data

| Parameter | Direct Alkylation (Excess Piperazine) | Mono-Boc-Protected Alkylation |

| Piperazine (equiv.) | 5 - 10 | 1 (as 1-Boc-piperazine) |

| 2-(Chloromethyl)pyridine HCl (equiv.) | 1 | 1 - 1.2 |

| Base | K₂CO₃, Et₃N | K₂CO₃ |

| Solvent | Acetonitrile, Ethanol | Acetone (Alkylation) |

| Temperature | Reflux | Reflux (Alkylation) |

| Reaction Time | 12 - 24 hours[1] | 18 - 36 hours (Alkylation)[1] |

| Yield | Moderate to Good | Good to Excellent |

| Purification | Column Chromatography/Distillation | Column Chromatography |

Reductive Amination

Reductive amination provides an alternative and often high-yielding route to (2-Pyridylmethyl)piperazine. This method involves the formation of a C-N bond through the reduction of an in-situ formed imine or iminium ion.

Reaction Scheme

Caption: General reaction scheme for the reductive amination of 2-pyridinecarboxaldehyde with piperazine.

Experimental Protocol

A general procedure for the reductive amination using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent, is outlined below.[2][3]

-

Reagents:

-

2-Pyridinecarboxaldehyde

-

Piperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Solvent (e.g., 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF))

-

Acetic Acid (optional, as a catalyst)

-

-

Procedure:

-

A solution of 2-pyridinecarboxaldehyde and piperazine is prepared in a suitable anhydrous solvent.

-

Sodium triacetoxyborohydride is added portion-wise to the stirred solution. The reaction is often carried out at room temperature.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched, typically with an aqueous solution of sodium bicarbonate.[4]

-

The product is extracted with an organic solvent.

-

The combined organic layers are dried and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography.[4]

-

Quantitative Data

| Parameter | Reductive Amination |

| 2-Pyridinecarboxaldehyde (equiv.) | 1 |

| Piperazine (equiv.) | 1.1 - 1.5 |

| Reducing Agent (equiv.) | 1.2 - 1.5 (NaBH(OAc)₃)[4] |

| Solvent | DCE, THF |

| Temperature | Room Temperature |

| Reaction Time | 2 - 24 hours |

| Yield | High |

| Purification | Flash Column Chromatography |

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for both synthetic routes.

Direct Alkylation Workflow

Caption: Workflow for the direct alkylation synthesis of (2-Pyridylmethyl)piperazine.

Reductive Amination Workflow

Caption: Workflow for the reductive amination synthesis of (2-Pyridylmethyl)piperazine.

Conclusion

Both direct alkylation and reductive amination are viable and effective methods for the synthesis of (2-Pyridylmethyl)piperazine. The choice between these methods will depend on the specific requirements of the synthesis, including scale, purity needs, and available resources. The direct alkylation method is conceptually simple but may require careful control of stoichiometry or the use of protecting groups to achieve good yields of the mono-substituted product. Reductive amination, particularly with sodium triacetoxyborohydride, often provides high yields and selectivity under mild conditions. This guide provides the necessary foundational information for researchers and professionals to select and implement the most suitable protocol for their drug development and research endeavors. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.

References

- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. rsc.org [rsc.org]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(Pyridin-2-ylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational behavior of 1-(Pyridin-2-ylmethyl)piperazine, a versatile building block in medicinal chemistry. The information presented herein is curated from experimental data of closely related analogs and computational studies of similar molecular scaffolds, offering valuable insights for its application in drug design and development.

Molecular Structure

The molecular structure of this compound consists of a piperazine ring linked to a pyridine ring through a methylene bridge. The systematic IUPAC name for this compound is this compound. Its molecular formula is C₁₀H₁₅N₃, with a corresponding molecular weight of 177.25 g/mol .

While a crystal structure for this compound is not publicly available, the structural parameters can be reliably inferred from the crystal structure of the closely related compound, 1-benzhydryl-4-(pyridin-2-ylmethyl)piperazine. The presence of the bulky benzhydryl group is expected to have a minimal effect on the bond lengths and angles within the this compound fragment itself.

Bond Lengths and Angles

The following table summarizes the key bond lengths and angles for the this compound moiety, derived from the crystal structure of its benzhydryl derivative. These values are typical for N-alkylated piperazines and substituted pyridines.

| Bond | Length (Å) | Angle | Value ( ° ) |

| C(py)-C(py) | 1.37 - 1.39 | C-C-C (py) | 118 - 121 |

| C(py)-N(py) | 1.33 - 1.34 | C-N-C (py) | 117 - 118 |

| C(py)-CH₂ | ~1.51 | C(py)-C(py)-CH₂ | ~121 |

| N(pip)-CH₂ | ~1.46 | C(py)-CH₂-N(pip) | ~112 |

| C(pip)-N(pip) | 1.45 - 1.47 | C-N-C (pip) | 109 - 112 |

| C(pip)-C(pip) | ~1.52 | N-C-C (pip) | 110 - 111 |

py = pyridine ring; pip = piperazine ring

Molecular Conformation

The conformational flexibility of this compound is primarily determined by two key features: the ring puckering of the piperazine moiety and the rotation around the single bonds of the methylene bridge.

Piperazine Ring Conformation

The piperazine ring, like cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. This is the thermodynamically most stable conformation. In the solid state, as observed in the crystal structure of its benzhydryl derivative, the piperazine ring exists in a chair conformation. In solution, the piperazine ring undergoes rapid ring inversion between the two equivalent chair conformers. The energy barrier for this process is typically low for N-unsubstituted or N-alkylated piperazines.

The diagram below illustrates the chair conformation of the piperazine ring.

Torsional Angles and Rotational Isomers

The orientation of the pyridinylmethyl substituent relative to the piperazine ring is defined by the torsional angles around the C(py)-CH₂ and CH₂-N(pip) bonds. Free rotation around these bonds leads to different rotational isomers (rotamers). Computational studies on similar molecules suggest that the lowest energy conformation will seek to minimize steric hindrance between the pyridine ring and the piperazine ring.

The key torsional angles determining the overall conformation are:

-

τ₁: C(py)-C(py)-CH₂-N(pip)

-

τ₂: C(py)-CH₂-N(pip)-C(pip)

The relative energies of the different conformers are influenced by steric interactions and, in polar solvents, by solvation effects.

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the precise molecular geometry in the solid state is achieved through single-crystal X-ray diffraction. A general protocol for this technique is as follows:

Methodology:

-

Crystal Growth: Single crystals of the compound are grown from a suitable solvent by slow evaporation, vapor diffusion, or cooling.

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

-

Structure Solution: The collected diffraction data are used to solve the phase problem and obtain an initial electron density map.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to study the conformation and dynamics of molecules in solution.

Methodology:

-

Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts of all protons and carbons in the molecule.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assigning quaternary carbons and piecing together molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the preferred conformation and the relative orientation of the pyridine and piperazine rings.

-

-

Conformational Analysis: The coupling constants (³JHH) from the ¹H NMR spectrum can be used to estimate dihedral angles via the Karplus equation, providing information about the piperazine ring conformation. The presence and intensity of NOE cross-peaks in the NOESY spectrum provide evidence for through-space proximity of protons, allowing for the determination of the predominant solution-state conformation.

Summary of Conformational Features

Based on the analysis of related structures and established principles of conformational analysis, the following summarizes the key conformational features of this compound:

| Structural Feature | Predominant Conformation | Method of Determination |

| Piperazine Ring | Chair | X-ray Crystallography (of analogs), NMR Spectroscopy |

| Pyridinylmethyl Substituent | Extended conformation to minimize steric hindrance | Computational Modeling, NMR (NOESY) |

Conclusion

The molecular structure of this compound is characterized by a piperazine ring in a stable chair conformation and a pyridinylmethyl substituent with rotational freedom. Understanding these structural and conformational properties is crucial for rational drug design, as they dictate the molecule's shape, polarity, and ability to interact with biological targets. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this and related compounds, facilitating their effective use in the development of new therapeutic agents.

A Technical Guide to the Research Applications of Pyridinylmethyl Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyridinylmethyl piperazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of biologically active compounds. Its unique structural features, combining the aromaticity of the pyridine ring with the conformational flexibility of the piperazine moiety, allow for diverse interactions with various biological targets. This technical guide provides an in-depth overview of the current and potential research applications of pyridinylmethyl piperazine compounds, focusing on their therapeutic potential, mechanism of action, and the experimental methodologies used to evaluate their efficacy.

Therapeutic Applications and Mechanisms of Action

Pyridinylmethyl piperazine derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, virology, neurology, and metabolic disorders. Their biological activity is often attributed to their ability to interact with key proteins in various signaling pathways.

Anticancer Activity

Several pyridinylmethyl piperazine derivatives have emerged as promising anticancer agents, exhibiting antiproliferative effects against a range of human tumor cell lines.[1][2] These compounds often exert their effects through the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis.[2][3]

One of the key mechanisms implicated in the anticancer activity of these compounds is the inhibition of signaling pathways that are frequently dysregulated in cancer. For instance, some derivatives have been shown to target the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[4] Inhibition of the p65 subunit of NF-κB by piperazine-linked pyrimidines has been demonstrated in breast cancer cells.[4] Furthermore, certain analogs have been found to inhibit c-Src kinase, a proto-oncogene involved in cancer cell growth and proliferation, leading to apoptosis in hepatocellular carcinoma cells.[2]

dot

References

- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 2. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Piperazine Derivatives in Biological Systems

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged structure" in medicinal chemistry.[1] Its unique structural and physicochemical properties, including the ability to form hydrogen bonds and its favorable pharmacokinetic profile, make it a versatile scaffold for the development of a wide array of therapeutic agents.[1][2][3] Piperazine derivatives have demonstrated significant pharmacological activity across various domains, including as anthelmintics, antipsychotics, antidepressants, anxiolytics, and antihistamines.[4][5] This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their biological effects, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Core Mechanisms of Action

The diverse therapeutic applications of piperazine derivatives stem from their ability to interact with a range of biological targets. The primary mechanisms can be broadly categorized based on their therapeutic area.

Anthelmintic Action: GABA Receptor Agonism

The foundational therapeutic use of piperazine is in the treatment of helminth infections.[5] Its mechanism is highly specific to invertebrate neuromuscular systems.

-

Target: Inhibitory gamma-aminobutyric acid (GABA) receptors on nematode muscle cells.[6][7]

-

Mechanism: Piperazine acts as a GABA receptor agonist.[7][8] This binding opens chloride ion channels, leading to an influx of Cl⁻ ions and hyperpolarization of the muscle cell membrane.[7] The resulting loss of stimulation causes a flaccid paralysis in the worm.[5] The paralyzed parasite is unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled by normal peristalsis.[7]

-

Selectivity: The selective toxicity of piperazine towards helminths is attributed to two key factors: the GABA receptors of helminths are different isoforms from those of vertebrates, and in vertebrates, these receptors are primarily confined to the central nervous system (CNS), whereas in worms, they are present at the myoneural junction.[6][7]

Caption: Anthelmintic mechanism of piperazine via GABA receptor agonism.

Central Nervous System (CNS) Modulation

Many of the most clinically significant piperazine derivatives exert their effects within the CNS by modulating monoaminergic neurotransmitter systems, including serotonin (5-HT) and dopamine (D2) pathways.[4]

-

Antipsychotic Activity: Piperazine-based antipsychotics, particularly atypical agents like clozapine and ziprasidone, function by targeting multiple neurotransmitter receptors.[2][9] The primary mechanism involves a combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[10][11] A high 5-HT2A/D2 receptor affinity ratio is a key characteristic of atypical antipsychotics, which is believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics that primarily block D2 receptors.[11]

-

Antidepressant Activity: The antidepressant effects of piperazine derivatives are often mediated through the modulation of the serotonergic system.[12] Mechanisms include:

-

Serotonin Reuptake Inhibition: Blocking the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[13]

-

Receptor Modulation: Acting as agonists or antagonists at various serotonin receptor subtypes, most notably 5-HT1A.[13][14] For example, vortioxetine is an antidepressant with a multimodal action that includes SERT inhibition and 5-HT receptor modulation.[2]

-

-

Anxiolytic Activity: The anxiolytic (anti-anxiety) properties are strongly linked to agonist activity at presynaptic 5-HT1A autoreceptors in the raphe nuclei and postsynaptic receptors in the hippocampus.[15][16] Buspirone is a prototypical anxiolytic piperazine derivative that functions as a 5-HT1A receptor partial agonist.[2]

Caption: CNS mechanisms of piperazine derivatives in the serotonergic synapse.

Antihistaminic Action: H1 Receptor Inverse Agonism

A significant class of piperazine derivatives functions as antihistamines, used to treat allergies, urticaria, and pruritus.[17]

-

Target: Histamine H1 receptor, a G-protein coupled receptor (GPCR).[18]

-

Mechanism: These derivatives act as inverse agonists at the H1 receptor.[18] Unlike a simple antagonist which blocks the binding of histamine, an inverse agonist binds to the receptor and stabilizes it in a constitutively inactive conformation, reducing its basal activity even in the absence of histamine.[18] By preventing H1 receptor activation, these drugs block the downstream signaling cascade, which involves the activation of Gq/11, stimulation of phospholipase C (PLC), and the subsequent production of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately prevents the release of intracellular calcium and the activation of Protein Kinase C (PKC), thereby mitigating the inflammatory and allergic responses mediated by histamine.[18]

Caption: Antihistaminic action of piperazine derivatives via H1 receptor blockade.

Quantitative Data: Receptor Binding Affinities

The pharmacological profile of a piperazine derivative is defined by its binding affinity for various receptors. This affinity is typically quantified by the inhibition constant (Ki), representing the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Derivative Class | Compound | Target Receptor | Binding Affinity (Ki, nM) | Therapeutic Category | Reference |

| Piperidine Core | Compound 5 | hH3R | 7.70 | Antinociceptive | [19][20] |

| σ1R | 3.64 | [19][20] | |||

| σ2R | >10,000 | [19][20] | |||

| Piperazine Core | Compound 4 | hH3R | 3.17 | Antinociceptive | [19][20] |

| σ1R | 1531 | [19][20] | |||

| σ2R | 129 | [19][20] | |||

| Piperazine Core | Compound 16 | hH3R | 12.7 | Antinociceptive | [19] |

| σ1R | 37.8 | [19] | |||

| Phenylacetamide | Compound 17b | σ1R | 181 | Novel Receptor Ligand | [21] |

| Indole Piperazine | Compound 22a | 5-HT1A | 2.3 | Antidepressant | [13] |

| SERT | 308.0 | [13] | |||

| Indole Piperazine | Compound 22b | 5-HT1A | 3.2 | Antidepressant | [13] |

| SERT | 201.0 | [13] | |||

| Uracil Congener | Compound 34 | D2 | 65 | Antipsychotic | [22] |

Experimental Protocols

The mechanisms of action of piperazine derivatives are elucidated through a combination of in vitro and in vivo experimental procedures.

Receptor Binding Assays

These assays are fundamental for determining the affinity and selectivity of a compound for its molecular target(s).

-

Objective: To quantify the binding affinity (Ki) of a test compound to a specific receptor.

-

General Protocol (Radioligand Binding):

-

Tissue/Cell Preparation: A source of the target receptor is prepared, typically from homogenized brain tissue (e.g., rat cortex) or cultured cells expressing the receptor of interest.

-

Incubation: The receptor preparation is incubated in a buffer solution with a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity, e.g., ³H-diazepam for benzodiazepine receptors) and varying concentrations of the unlabeled test compound (the piperazine derivative).[23]

-

Separation: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, usually by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Caption: General workflow for a radioligand receptor binding assay.

Functional Assays

While binding assays confirm interaction, functional assays determine the consequence of that interaction (e.g., agonism, antagonism, inverse agonism).

-

Objective: To measure the biological response initiated by the compound-receptor interaction.

-

Example Protocol (G-Protein Recruitment Assay):

-

Cells expressing the receptor of interest are engineered to also express a tagged G-protein subunit.

-

Upon receptor activation by an agonist, the G-protein is recruited to the receptor.

-

This recruitment event is measured, often via a luminescence or fluorescence resonance energy transfer (FRET) signal.

-

An antagonist will block the signal produced by a known agonist, while an inverse agonist will reduce the basal signal in the absence of an agonist.[20]

-

In Vivo Behavioral Models

Animal models are crucial for evaluating the overall physiological and behavioral effects of a compound, providing predictive validity for its therapeutic potential.

-

Objective: To assess the compound's effect on complex behaviors relevant to human disorders.

-

Examples:

-

For Antidepressant Activity: The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used. In these tests, an antidepressant effect is inferred from a reduction in the animal's immobility time, interpreted as a decrease in behavioral despair.[12][24]

-

For Anxiolytic Activity: The Elevated Plus Maze (EPM) test is a standard model. Anxiolytic compounds increase the time rodents spend in the open, more exposed arms of the maze compared to the enclosed arms.[24]

-

For Antipsychotic Activity: The Conditioned Avoidance Response (CAR) test is used to predict clinical antipsychotic efficacy. The test measures the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[22]

-

Conclusion

The piperazine scaffold is a remarkably versatile and enduring component in modern drug discovery. Its derivatives achieve a wide range of therapeutic effects through precise interactions with key biological targets. The primary mechanisms of action include GABA receptor agonism for anthelmintic effects, complex modulation of dopamine and serotonin receptors for CNS disorders, and inverse agonism of H1 receptors for antihistaminic activity. A thorough understanding of these mechanisms, quantified by receptor binding data and validated through functional and behavioral assays, is essential for the rational design and development of novel, more effective, and safer piperazine-based therapeutics.

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Piperazine [chemeurope.com]

- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents | Bentham Science [eurekaselect.com]

- 11. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 17. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 18. benchchem.com [benchchem.com]

- 19. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Behavioural and radioligand analysis of the effect of two new piperazine derivatives with anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Overview of 1-(Pyridin-2-ylmethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic data and synthetic approaches for the key medicinal chemistry building block, 1-(Pyridin-2-ylmethyl)piperazine. This document is intended to serve as a valuable resource for researchers in drug discovery and development by summarizing its structural characterization and providing a procedural framework for its synthesis and analysis.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Note: Experimental NMR data for this compound was not found in the surveyed literature. The following represents data for a closely related isomer, which can serve as a reference for spectral interpretation.

Compound: 1-(3-Pyridinylmethyl)piperazine (Isomer)

| Nucleus | Chemical Shift (δ) ppm | Solvent | Spectrometer Frequency |

| ¹H | Not Available | CDCl₃ | 300.135 MHz |

Table 2: Infrared (IR) Spectroscopy Data

Compound: 1-(2-Pyridyl)piperazine (Related Compound)[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3290 | Strong | N-H Stretch (piperazine) |

| 2930, 2840 | Medium | C-H Stretch (aliphatic) |

| 1590, 1480, 1440 | Strong | C=C, C=N Stretch (pyridine) |

| 1290 | Medium | C-N Stretch |

| 750 | Strong | C-H Bend (aromatic) |

Table 3: Mass Spectrometry (MS) Data

Compound: this compound (Predicted Data)

| Adduct | Predicted m/z |

| [M+H]⁺ | 178.13388 |

| [M+Na]⁺ | 200.11582 |

| [M-H]⁻ | 176.11932 |

| [M+NH₄]⁺ | 195.16042 |

| [M+K]⁺ | 216.08976 |

Experimental Protocols

The following protocols are generalized procedures based on the synthesis and characterization of similar piperazine derivatives. These should be adapted and optimized for the specific synthesis of this compound.

Synthesis of this compound

This procedure is based on the common synthetic route involving the nucleophilic substitution of a pyridine derivative with piperazine.

Materials:

-

2-(Chloromethyl)pyridine hydrochloride

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of piperazine (4 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

-

Add 2-(chloromethyl)pyridine hydrochloride (1 equivalent) portion-wise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield a crude residue.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound as the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical acquisition parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, typical acquisition parameters include a spectral width of 200-250 ppm, a larger number of scans for adequate signal-to-noise, and proton decoupling.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a high-quality spectrum.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe protonated molecular ions (e.g., [M+H]⁺).

-

High-resolution mass spectrometry (HRMS) can be performed to confirm the elemental composition.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow

References

The Piperazine Ring: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, holds a unique and privileged status in the field of medicinal chemistry.[1][2][3][4][5][6][7] Its prevalence in a vast number of clinically approved drugs across diverse therapeutic areas underscores its importance as a versatile molecular scaffold.[8][9][10][11][12][13][14][15][16] This technical guide provides a comprehensive overview of the multifaceted role of the piperazine ring in drug design and development, with a focus on its physicochemical properties, diverse pharmacological activities, structure-activity relationships (SAR), and key synthetic strategies.

Physicochemical Properties: The Key to Versatility

The widespread use of the piperazine moiety can be attributed to its favorable physicochemical properties, which can be finely tuned to optimize a drug candidate's pharmacokinetic and pharmacodynamic profile.[4][6][9][17][18]

Key Physicochemical Characteristics:

-

Basicity and pKa: The two nitrogen atoms of the piperazine ring confer basic properties to the molecule.[9] Piperazine itself has two pKa values, typically around 5.35 and 9.73, allowing for the formation of salts and enabling interactions with biological targets.[9][19] This basicity is crucial for aqueous solubility and can be modulated by substituents on the nitrogen atoms.

-

Solubility: Piperazine is freely soluble in water, a property that is often imparted to the larger drug molecules it is incorporated into.[9][19][20][21] This enhanced water solubility can significantly improve a drug's absorption and bioavailability.[6][18][22]

-

Conformational Flexibility: The piperazine ring typically adopts a chair conformation.[19] This conformational flexibility can be constrained by incorporating it into more complex, rigid polycyclic structures, allowing for precise positioning of pharmacophoric groups.[17]

-

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.[6][18][22]

-

Structural Rigidity and Polar Surface Area: The six-membered ring provides a degree of structural rigidity, while the two nitrogen atoms contribute to a large polar surface area.[6][18][22] These features often lead to improved target affinity and specificity.[6][18][22]

Table 1: Physicochemical Properties of Piperazine and Selected Bioisosteres

| Compound | Structure | pKa1 | pKa2 | clogP | Aqueous Solubility |

| Piperazine | 9.73 | 5.35 | -1.50 | Freely soluble | |

| Homopiperazine | 11.02 (predicted) | - | -0.48 | Soluble | |

| 2,6-Diazaspiro[3.3]heptane | - | - | -0.51 | - | |

| 2,5-Diazabicyclo[2.2.1]heptane | - | - | -0.6 | - |

Pharmacological Roles and Therapeutic Applications

The versatility of the piperazine scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.[2][3][23][24][25][26]

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in the treatment of CNS disorders, where they modulate the activity of various neurotransmitter systems.[24][27]

-

Antipsychotics: Many atypical antipsychotics, such as clozapine and olanzapine, incorporate a piperazine ring. This moiety often plays a crucial role in their multi-receptor binding profile, particularly at dopamine and serotonin receptors.

-

Antidepressants and Anxiolytics: Drugs like vortioxetine and buspirone feature a piperazine core, which is integral to their mechanism of action involving serotonin receptor modulation.[24] The benzhydryl piperazine unit has been explored as a carrier to enhance brain penetration of potential therapeutics.[28]

-

Histone Deacetylase 6 (HDAC6) Inhibitors: Benzylpiperazine derivatives have been designed as CNS-penetrant HDAC6 inhibitors, showing potential for the treatment of neurodegenerative diseases.[28]

Oncology

A significant number of recently approved anticancer drugs contain a piperazine ring.[10][13][14]

-

Kinase Inhibitors: The piperazine moiety is a common feature in many kinase inhibitors, such as imatinib, dasatinib, and abemaciclib.[8][14] It often acts as a linker or a basic group to improve solubility and pharmacokinetic properties.

-

PARP Inhibitors: The replacement of a piperazine ring with a spirodiamine analogue in the PARP inhibitor olaparib was shown to positively affect its activity and reduce cytotoxicity.[11]

Infectious Diseases

Piperazine and its derivatives have a long history of use in treating infectious diseases.

-

Anthelmintics: Piperazine itself is used as an anthelmintic drug, causing paralysis of parasites.[21]

-

Antibacterials: The piperazine scaffold is found in several antibiotics, including ciprofloxacin.[5] Structural modifications, such as the addition of electron-withdrawing groups, have been shown to enhance antibacterial activity.[29][30]

-

Antivirals: Piperazine has been investigated for its potential antiviral activity, for instance, against the Anatid herpesvirus-1, where it may modulate host cytokines.[31]

Other Therapeutic Areas

The applications of piperazine derivatives extend to various other therapeutic areas, including:

-

Antihistamines: Cetirizine is a well-known antihistamine containing a piperazine moiety.[13]

-

Cardiovascular Diseases: Prazosin and its analogues, used to treat hypertension, feature a piperazine ring that is crucial for their alpha-blocking activity.[32]

Structure-Activity Relationships (SAR)

The ease of substitution at the two nitrogen atoms of the piperazine ring allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.[23][33]

-

N-Substitution: The majority of piperazine-containing drugs have substituents only at the nitrogen positions.[8][22]

-

N-Arylpiperazines: Substitution with an aromatic ring can significantly influence receptor binding affinity.[23] Electron-donating or electron-withdrawing groups on the aryl ring can fine-tune the electronic properties and biological activity.

-

N-Alkylpiperazines: Alkyl substitutions are common and can impact lipophilicity and metabolic stability.

-

-

C-H Functionalization: Recent advances in synthetic chemistry have enabled the functionalization of the carbon atoms of the piperazine ring, opening up new avenues for structural diversity and lead optimization.[8][22]

-

Bioisosteric Replacement: To address potential metabolic liabilities or to fine-tune physicochemical properties, the piperazine ring can be replaced with bioisosteres such as homopiperazine or bicyclic and spirocyclic diamines.[9][11][12][15][16]

Synthetic Strategies

The synthesis of piperazine derivatives is well-established, with a variety of methods available for both the construction of the core ring and its subsequent functionalization.[34]

-

N-Functionalization:

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-arylpiperazines.[1][34][35]

-

Reductive Amination: A common method for preparing N-alkylpiperazines by reacting a piperazine with an aldehyde or ketone in the presence of a reducing agent.[1][34][35]

-

Nucleophilic Substitution: N-alkylation can also be achieved through nucleophilic substitution on alkyl halides or sulfonates.[1]

-

-

Core Synthesis:

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel piperazine-containing compounds.

General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical procedure for the synthesis of an N-arylpiperazine.

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., BINAP, 0.03 eq), and a base (e.g., NaOtBu, 1.4 eq).

-

Solvent Addition: Add anhydrous toluene to the vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a piperazine derivative against a bacterial strain.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton broth).

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Role of Piperazine

Diagrams can effectively illustrate the complex interactions and workflows involving piperazine-containing compounds.

Caption: General workflow for the discovery of piperazine-based drugs.

Caption: Mechanism of action for a piperazine-containing kinase inhibitor.

Conclusion

The piperazine ring continues to be a cornerstone in modern drug discovery, offering a unique combination of favorable physicochemical properties and synthetic tractability.[36][37] Its ability to serve as a versatile scaffold allows medicinal chemists to design and develop novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens and synthetic methodologies advance, the privileged piperazine scaffold is poised to remain an indispensable tool in the quest for new and improved medicines.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of Piperazine Scaffold as Promising Nucleus for Diffe...: Ingenta Connect [ingentaconnect.com]

- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. enamine.net [enamine.net]

- 16. Piperazine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 17. tandfonline.com [tandfonline.com]

- 18. scilit.com [scilit.com]

- 19. Piperazine - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 26. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Europub [europub.co.uk]

- 27. nbinno.com [nbinno.com]

- 28. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benthamdirect.com [benthamdirect.com]

- 30. discovery.researcher.life [discovery.researcher.life]

- 31. Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. benchchem.com [benchchem.com]

- 35. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. nbinno.com [nbinno.com]

- 37. nbinno.com [nbinno.com]

Commercial Suppliers and Technical Profile of High-Purity 1-(Pyridin-2-ylmethyl)piperazine: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-ylmethyl)piperazine, also known as 1-(2-picolyl)piperazine, is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its structural motif, featuring both a pyridine ring and a piperazine moiety, makes it a valuable intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[1] This technical guide provides a comprehensive overview of the commercial availability of high-purity this compound, its physicochemical properties, representative synthetic and analytical methodologies, and its potential interactions with key biological signaling pathways.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound in research-grade purities. The quality and specifications can vary between suppliers, and it is crucial for researchers to select a product that meets the stringent requirements of their specific application.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Chem-Impex | ≥ 95% (HPLC) | 298705-64-3 | C₁₀H₁₅N₃ | 177.25 | Colorless liquid |

| Ningbo Inno Pharmchem | > 99.7% | 1185319-46-3 | Not Specified | Not Specified | Not Specified |

| Various Research Chemical Suppliers | ≥ 97% | 55579-01-6 | C₁₀H₁₅N₃ | 177.25 | Not Specified |

Note: Discrepancies in CAS numbers may exist for different salt forms or hydrates of the compound. Researchers should verify the specific form being purchased.

Physicochemical Properties

| Property | Value | Reference |

| Boiling Point | 127-133 °C at 5 mmHg | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are proprietary to commercial suppliers, a general synthetic route can be derived from the literature on related piperazine derivatives.[2][3] A common approach involves the nucleophilic substitution of a pyridine-containing electrophile with piperazine.

Representative Synthetic Protocol

Reaction: Nucleophilic substitution of 2-(chloromethyl)pyridine with piperazine.

Materials:

-

2-(chloromethyl)pyridine hydrochloride

-

Piperazine (in excess)

-

A suitable base (e.g., potassium carbonate)

-

An appropriate solvent (e.g., acetonitrile or dimethylformamide)

Procedure:

-

To a solution of excess piperazine in the chosen solvent, add the base and stir at room temperature.

-

Slowly add a solution of 2-(chloromethyl)pyridine hydrochloride to the piperazine mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., dichloromethane) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Purification Protocol

Purification of the crude this compound is typically achieved through column chromatography or distillation.[4]

Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of ethyl acetate in hexane, often with the addition of a small percentage of triethylamine to prevent streaking of the amine product.

Distillation:

-

Fractional distillation under reduced pressure can be employed to purify the liquid product, collecting the fraction that distills at the appropriate boiling point.[1]

Analytical Methods for Purity Determination

The purity of this compound is most commonly assessed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[5][6]

Representative HPLC Method

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer).

-

Detection: UV detection at a wavelength where the pyridine chromophore absorbs significantly (e.g., 254 nm).

-

Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Representative GC-MS Method

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).[5]

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection.

-

Oven Program: A temperature gradient to ensure separation from any residual starting materials or by-products.

-

Detection: Mass spectrometry (MS) for identification of the main peak and any impurities.

Potential Signaling Pathway Interactions

The piperazine moiety is a common scaffold in a multitude of centrally acting drugs, and its derivatives are known to interact with various neurotransmitter systems.[7] While specific studies on the direct signaling pathways modulated by this compound are limited, its structural similarity to other arylpiperazines suggests potential interactions with dopamine and serotonin receptors.[8][9]

Dopaminergic System Interaction

Arylpiperazine derivatives are known to exhibit affinity for dopamine D2 and D3 receptors.[9][10] The interaction can be either agonistic or antagonistic, leading to a modulation of downstream signaling cascades.

Caption: Potential modulation of the dopamine D2 receptor signaling pathway.

Serotonergic System Interaction

Many arylpiperazines are also known to interact with serotonin (5-HT) receptors, exhibiting a range of affinities and functional activities at different subtypes.[7][8] This can lead to complex pharmacological profiles affecting mood, cognition, and other central nervous system functions.

Caption: Potential modulation of serotonin receptor signaling pathways.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of novel drug candidates. Its high purity is essential for the successful development of complex pharmaceutical compounds. While detailed experimental protocols for its synthesis and specific signaling pathway interactions are not extensively published, this guide provides a comprehensive overview based on available data and the well-established chemistry and pharmacology of related piperazine derivatives. Researchers and drug development professionals can use this information as a foundational resource for sourcing, handling, and exploring the therapeutic potential of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 1-(Pyridin-2-ylmethyl)piperazine Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of 1-(pyridin-2-ylmethyl)piperazine derivatives, a versatile scaffold in medicinal chemistry. The protocols outlined below detail the synthesis of the core structure and its subsequent derivatization, along with methods for assessing their potential as therapeutic agents, particularly as urease inhibitors, monoamine oxidase (MAO) inhibitors, and anticancer agents.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core is typically achieved through the nucleophilic substitution of a suitable pyridine precursor with piperazine. A common and effective method involves the reaction of 2-(chloromethyl)pyridine with piperazine.

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

This protocol describes the synthesis of a key precursor for the preparation of this compound.

Materials:

-

2-Methylpyridine

-

Acetic acid

-

Hydrogen peroxide

-

Glacial acetic acid

-

Sodium hydroxide

-

Thionyl chloride

-

Methanol

Procedure:

-

Oxidation: To a flask containing 2-methylpyridine, add acetic acid and hydrogen peroxide. Heat the mixture to 70-80°C for 10-14 hours to form 2-methylpyridine N-oxide.

-

Acetoxylation: React the 2-methylpyridine N-oxide with glacial acetic acid to yield 2-acetoxymethylpyridine.

-

Hydrolysis: Hydrolyze the 2-acetoxymethylpyridine using an aqueous solution of sodium hydroxide to obtain 2-pyridinemethanol.

-

Chlorination: React the 2-pyridinemethanol with thionyl chloride to produce the final product, 2-chloromethylpyridine hydrochloride. The product can be purified by recrystallization.

Protocol 2: Synthesis of this compound

This protocol outlines the synthesis of the core scaffold.

Materials:

-

2-(Chloromethyl)pyridine hydrochloride

-

Piperazine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(chloromethyl)pyridine hydrochloride and an excess of piperazine in acetonitrile.

-

Base Addition: Add potassium carbonate to the mixture to act as a base.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Work-up: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel.

Protocol 3: General Procedure for the Synthesis of this compound Derivatives

This protocol provides a general method for the derivatization of the core scaffold, exemplified by the synthesis of N-arylacetamide derivatives.[1]

Materials:

-

This compound (or a substituted analogue like 1-(3-nitropyridin-2-yl)piperazine)[1]

-

2-Chloro-N-arylacetamides

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound and the desired 2-chloro-N-arylacetamide in acetonitrile.[1]

-

Base Addition: Add potassium carbonate to the mixture.[1]

-

Reaction: Reflux the reaction mixture for 18-36 hours.[1]

-

Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture, filter, and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography to yield the desired N-arylacetamide derivative.[1]

Biological Applications and In Vitro Evaluation

This compound derivatives have shown promise in several therapeutic areas. Below are protocols for evaluating their activity against key biological targets.

Urease Inhibition